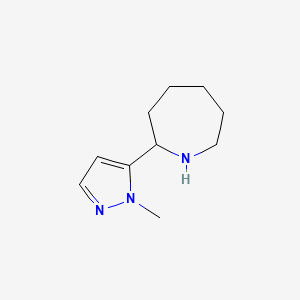
2-(1-Methyl-1H-pyrazol-5-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-pyrazol-5-yl)azepane is a heterocyclic compound that features a pyrazole ring fused to an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with azepane derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(1-Methyl-1H-pyrazol-5-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)azepane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor or receptor antagonist. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, thereby modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)azepane
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Uniqueness
2-(1-Methyl-1H-pyrazol-5-yl)azepane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(2-methylpyrazol-3-yl)azepane |
InChI |
InChI=1S/C10H17N3/c1-13-10(6-8-12-13)9-5-3-2-4-7-11-9/h6,8-9,11H,2-5,7H2,1H3 |
Clé InChI |
RJXZXGNQONWPPL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C2CCCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


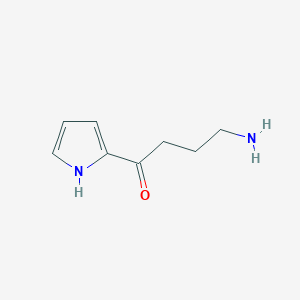
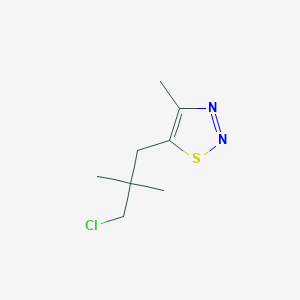
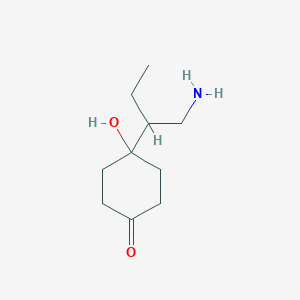
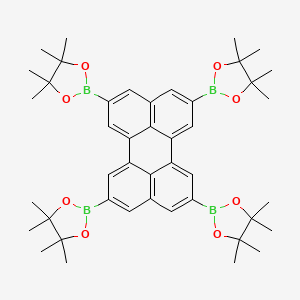

![Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate](/img/structure/B13170687.png)
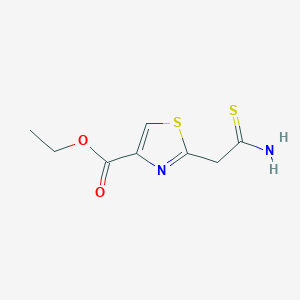



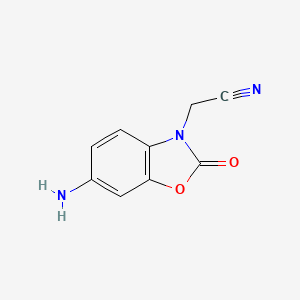
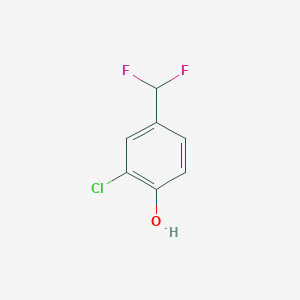
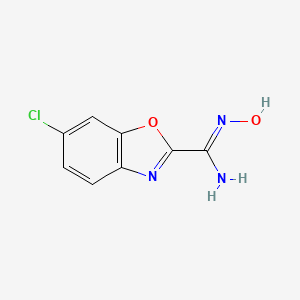
![Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170734.png)
